5|A-Androstan-3|A,17|A-diol-d3
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Overview
Description
5α-Androstan-3α,17α-diol-d3 is a deuterated form of 5α-androstane-3α,17β-diol, a metabolite of testosterone. This compound is a steroid hormone that plays a significant role in various biological processes, including the regulation of androgenic and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-androstan-3α,17α-diol-d3 typically involves the deuteration of 5α-androstane-3α,17β-diol. The process includes the following steps:
Hydrogenation: The starting material, 5α-androstane-3α,17β-diol, is subjected to hydrogenation in the presence of a deuterium source, such as deuterium gas (D₂).
Catalysis: A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the exchange of hydrogen atoms with deuterium atoms.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of 5α-androstan-3α,17α-diol-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of 5α-androstane-3α,17β-diol are hydrogenated using deuterium gas in industrial reactors.
Catalyst Recovery: Catalysts are recovered and recycled to minimize costs and environmental impact.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5α-Androstan-3α,17α-diol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5α-Androstan-3α,17α-diol-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and deuterium-labeled compounds.
Biology: Investigated for its role in androgen and estrogen receptor signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to hormone imbalances, such as prostate cancer and osteoporosis.
Industry: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Mechanism of Action
The mechanism of action of 5α-androstan-3α,17α-diol-d3 involves its interaction with androgen and estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. It has been shown to regulate the growth of the prostate gland through an estrogen receptor-mediated pathway .
Comparison with Similar Compounds
Similar Compounds
5α-Androstane-3α,17β-diol: The non-deuterated form of the compound.
3α-Androstanediol: Another metabolite of dihydrotestosterone with similar biological activities.
3β-Androstanediol: An isomer with different receptor binding affinities and biological effects.
Uniqueness
5α-Androstan-3α,17α-diol-d3 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .
Biological Activity
5α-Androstan-3α,17α-diol-d3, commonly referred to as 5α-androstane-3α,17α-diol-d3, is a deuterated analog of 5α-androstan-3α,17β-diol. This compound has garnered attention due to its biological activity, particularly its role as an androgenic steroid and its implications in various physiological processes. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
Overview of Biological Activity
5α-Androstan-3α,17α-diol-d3 is primarily recognized for its weak androgenic properties. It is a metabolite of dihydrotestosterone (DHT) and operates through various mechanisms that influence both androgenic and non-androgenic pathways.
Key Biological Activities:
- Androgen Receptor Modulation: Exhibits low affinity for the androgen receptor (AR), but can still influence AR-independent pathways.
- Neurosteroid Activity: Functions as a neurosteroid with positive allosteric modulation of GABA_A receptors, contributing to anxiolytic and pro-sexual effects.
- Cell Signaling Pathways: Activates multiple signaling pathways including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
-
Androgenic Effects:
- As a weak androgen, 5α-androstan-3α,17α-diol-d3 influences androgen-dependent processes but with significantly lower potency compared to stronger androgens like testosterone or DHT.
- It has been shown to stimulate prostate cancer cell growth through activation of non-classical signaling pathways independent of AR.
-
Neuroactive Properties:
- Acts as a positive modulator of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. This action is associated with anxiolytic effects and potential therapeutic applications in anxiety disorders.
-
Regulation of Cell Growth:
- In prostate cancer studies, it was found that 5α-androstan-3α,17α-diol-d3 could stimulate AKT activation which promotes cell survival and proliferation even in conditions where AR signaling is diminished.
Table 1: Affinity of 5α-Androstan-3α,17α-diol-d3 for Hormone Receptors
Receptor Type | Affinity (Relative to Estradiol) |
---|---|
ERα | 0.07% |
ERβ | 0.30% |
Androgen Receptor (AR) | Low Affinity |
Table 2: Biological Activity Profile
Activity Type | Description |
---|---|
Anxiolytic | Positive modulation of GABA_A receptors |
Pro-sexual Effects | Enhances sexual function through neurosteroid action |
Cell Proliferation | Stimulates prostate cancer cell growth via AKT pathway |
Case Studies
-
Prostate Cancer Progression:
A study demonstrated that elevated levels of reductive 3α-hydroxysteroid dehydrogenases (HSDs) in localized and advanced prostate cancer correlate with increased levels of 5α-androstan-3α,17α-diol-d3. This suggests a pivotal role for this compound in the transition from androgen-dependent to androgen-independent prostate cancer. -
Neuropharmacological Effects:
Research indicated that administration of 5α-androstan-3α,17α-diol-d3 resulted in significant anxiolytic effects in animal models, supporting its potential use in treating anxiety disorders.
Research Findings
Recent investigations into the pharmacological specificity of steroids have revealed that 5α-androstan-3α,17α-diol-d3 activates the PI3K/AKT signaling pathway independently from classical AR signaling. Such findings highlight its importance not only as an androgen but also as a critical player in various cellular processes related to cancer biology and neuropharmacology .
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D |
InChI Key |
CBMYJHIOYJEBSB-MSKBEDTQSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
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